Hydrolytic Stability Advantage of Cyclopropane Ester vs. Acyclic Amino‑Acid Ester Prodrug
The cyclopropanecarboxylic acid ester motif present in the target compound delivers a pronounced hydrolytic stability advantage over acyclic amino‑acid esters. In a direct head‑to‑head comparison, the cyclopropane amino‑acid ester of acyclovir (compound 14) exhibited a half‑life >300 h at pH 6 and 40 °C, whereas valacyclovir (L‑valine ester) showed a half‑life of only 69.7 h. This >4.3‑fold enhancement is attributed to hyperconjugative stabilisation of the cyclopropyl ring. [1]
| Evidence Dimension | Hydrolytic half-life (pH 6, 40 °C) |
|---|---|
| Target Compound Data | >300 h (cyclopropane amino‑acid ester analogue of acyclovir, compound 14) |
| Comparator Or Baseline | Valacyclovir (acyclic L‑valine ester): 69.7 h |
| Quantified Difference | >4.3‑fold longer half-life |
| Conditions | pH 6 buffer, 40 °C; data from Bender et al. Org. Lett. 2008, 10, 509–511 |
Why This Matters
For procurement decisions, this directly translates to longer shelf‑life in aqueous formulations and reduced premature hydrolysis during multi‑step syntheses, minimising yield losses that plague acyclic ester analogues.
- [1] Bender, D. M.; et al. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Org. Lett. 2008, 10 (3), 509–511. View Source
